Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide

Description

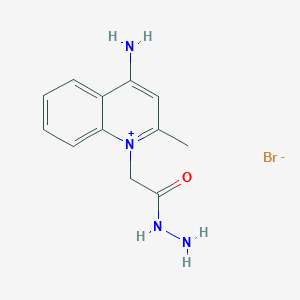

Chemical Structure and Synthesis The compound Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide (CAS 647858-11-5) is a quaternary ammonium salt featuring a quinoline core substituted with a 4-amino group, a 2-methyl group, and a 2-hydrazino-2-oxoethyl side chain. Its synthesis likely follows the Menshutkin reaction, a nucleophilic substitution (SN2) between quinoline derivatives and α-bromo ketones or alkyl halides in polar aprotic solvents, as observed in structurally similar compounds .

The hydrazino-2-oxoethyl group may confer unique reactivity, such as metal chelation or hydrogen bonding, which could influence pharmacological or catalytic applications.

Properties

CAS No. |

647858-11-5 |

|---|---|

Molecular Formula |

C12H15BrN4O |

Molecular Weight |

311.18 g/mol |

IUPAC Name |

2-(4-amino-2-methylquinolin-1-ium-1-yl)acetohydrazide;bromide |

InChI |

InChI=1S/C12H14N4O.BrH/c1-8-6-10(13)9-4-2-3-5-11(9)16(8)7-12(17)15-14;/h2-6,13H,7,14H2,1H3,(H,15,17);1H |

InChI Key |

KPXPEVOCVDCXHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CC(=O)NN.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide typically involves multiple steps. One common synthetic route starts with the preparation of the quinolinium core, followed by the introduction of the amino, hydrazino, and methyl groups. The final step involves the addition of the bromide ion to form the desired compound.

Preparation of the Quinolinium Core: The quinolinium core can be synthesized through the cyclization of appropriate precursors under acidic conditions.

Introduction of Substituents: The amino group can be introduced via nucleophilic substitution reactions, while the hydrazino group can be added through hydrazinolysis. The methyl group is typically introduced through alkylation reactions.

Formation of the Bromide Salt: The final step involves the addition of hydrobromic acid to the quinolinium derivative to form the bromide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinium core to dihydroquinolinium derivatives.

Substitution: The amino and hydrazino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinium N-oxides, while reduction can produce dihydroquinolinium derivatives.

Scientific Research Applications

Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide has several scientific research applications:

Medicinal Chemistry: The compound has potential as an antiviral and anticancer agent due to its ability to interact with biological targets.

Materials Science: It can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Biological Research: The compound can serve as a probe for studying cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide involves its interaction with specific molecular targets. The quinolinium core can intercalate into DNA, disrupting replication and transcription processes. The amino and hydrazino groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A detailed comparison of substituents and their impacts is summarized in Table 1 .

Table 1: Structural and Functional Comparison of Quinolinium Derivatives

Functional Group Impact on Activity

- Hydrazino vs. Methoxy Groups: The target compound’s hydrazino-2-oxoethyl group may enhance metal-binding capacity compared to the methoxy analog (647858-17-1), which is more lipophilic due to the methoxy substituent .

- Allylthio and Phenylamino Groups: Compounds like Qui1–Qui3 exhibit antioxidant activity attributed to electron-donating allylthio and phenolic groups. The target compound lacks these but may compensate via hydrazino-mediated radical scavenging .

- Steric Effects: The 3,5-di-t-butyl-4-hydroxyphenyl analog () demonstrates how bulky substituents reduce solubility, whereas the target compound’s hydrazino group could improve aqueous compatibility .

Biological Activity

Quinolinium, 4-amino-1-(2-hydrazino-2-oxoethyl)-2-methyl-, bromide (CAS: 647858-11-5) is a synthetic compound that belongs to the quinolinium family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, supported by data tables and research findings.

- Molecular Formula : C12H15BrN4O

- Molecular Weight : 311.1777 g/mol

- Appearance : Crystalline solid

Antimicrobial Activity

Quinolinium derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with hydrazino and oxoethyl groups exhibit significant activity against various bacterial strains. For instance, a study demonstrated that quinolinium derivatives showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Recent studies have indicated that quinolinium compounds possess anticancer properties. Specifically, the compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, the following IC50 values were observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 15.3 |

| A549 (Lung Cancer) | 20.0 |

The results indicate that this compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinolinium derivatives. Modifications in the hydrazino and methyl groups significantly influence their biological activity:

- Hydrazino Group : Essential for enhancing antimicrobial activity.

- Methyl Substitution : Enhances lipophilicity, improving cell membrane penetration.

- Bromide Ion : Contributes to overall stability and solubility in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.